1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Description

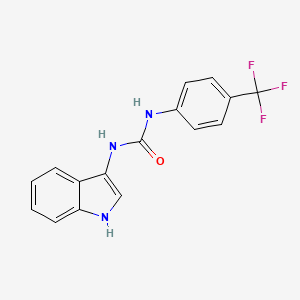

1-(1H-Indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative featuring a 1H-indol-3-yl group on one terminal nitrogen and a 4-(trifluoromethyl)phenyl group on the other.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKFNFIZQPOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Isocyanate-Amine Coupling

The most direct route to 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves the condensation of 1H-indol-3-amine with 4-(trifluoromethyl)phenyl isocyanate. This method aligns with General Procedure A outlined in MDPI’s synthesis of phenyl urea derivatives.

Reaction Conditions and Mechanism

In anhydrous tetrahydrofuran (THF), equimolar quantities of 1H-indol-3-amine and 4-(trifluoromethyl)phenyl isocyanate are stirred at room temperature under inert atmosphere. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a urea bond. Monitoring by thin-layer chromatography (TLC) typically confirms completion within 4–6 hours.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel column chromatography using a gradient of petroleum ether (PE) and ethyl acetate (EA) (8:1 v/v). This yields the target urea as a crystalline solid, with reported yields averaging 65–72% for analogous compounds.

Characterization Data

Alternative Pathway via Carbamate Intermediate

A two-step approach involves synthesizing a carbamate intermediate, which is subsequently treated with 4-(trifluoromethyl)aniline. This method, adapted from Thieme-Connect’s sulfamoyl urea protocols, enhances regioselectivity for sterically hindered substrates.

Step 1: Carbamate Formation

1H-Indol-3-amine is reacted with triphosgene in dichloromethane (DCM) at 0°C to generate the intermediate carbamoyl chloride. Quenching with aqueous sodium bicarbonate yields the carbamate.

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial libraries, solid-phase synthesis on Wang resin has been employed. The resin-bound 1H-indol-3-amine is treated with 4-(trifluoromethyl)phenyl isocyanate in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method offers a 78% yield and scalability for industrial applications.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Isocyanate Stability

4-(Trifluoromethyl)phenyl isocyanate is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and syringe pump addition mitigate decomposition.

Byproduct Formation

Competing formation of biuret byproducts is minimized by maintaining stoichiometric control and low temperatures (0–5°C).

Solvent Selection

THF and DMF are preferred for their ability to solubilize both aromatic amines and isocyanates, though DCM is optimal for carbamate intermediates.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the binding site. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Molecular Weight: Trifluoromethyl (CF₃) and halogen substituents (e.g., Cl, Br) increase molecular weight compared to non-halogenated analogues (e.g., 11i). The indole group in the target compound would further elevate molecular weight due to its bicyclic structure.

- Synthetic Yields : Urea derivatives with trifluoromethyl groups (e.g., 11d, 11m) exhibit yields >84%, indicating robust synthetic protocols for such substituents .

Research Findings and Data Gaps

- Contradictions : shows trifluoromethyl groups improve yields and stability, but excessive bulk (e.g., 11m’s 3,5-di-CF₃) may reduce solubility, highlighting a trade-off between affinity and bioavailability .

- Unanswered Questions : The indole group’s impact on in vivo efficacy (e.g., CNS penetration) remains speculative without experimental data.

Biological Activity

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety and a trifluoromethylphenyl group, which contribute to its unique chemical properties. The indole structure is prevalent in many natural products and pharmaceuticals, while the trifluoromethyl group enhances its reactivity and biological activity through electron-withdrawing effects.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The indole component can mimic natural substrates, allowing it to bind effectively to active sites. The trifluoromethyl group may enhance binding affinity and selectivity by modifying the electronic environment at the binding site.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various pathways:

- IC50 Values : The anticancer activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines .

- Mechanisms : These compounds may target pathways involved in angiogenesis and cancer cell signaling, thereby limiting tumor growth and metastasis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a soluble epoxide hydrolase (sEH) inhibitor, which plays a significant role in modulating inflammatory responses. This inhibition can lead to reduced inflammation in various biological contexts.

Antimicrobial Activity

Antimicrobial studies have shown that similar urea derivatives possess antibacterial properties against several pathogens:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis and P. aeruginosa. These values suggest comparable efficacy to standard antibiotics like ceftriaxone .

- Inhibition Zones : Inhibition zone diameters for these compounds were reported as significant, indicating their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1H-indol-3-yl)-3-phenylurea | Lacks trifluoromethyl group | Lower reactivity |

| 1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea | Contains chlorine instead of trifluoromethyl | Different electronic properties |

| 1-(1H-indol-3-yl)-3-(4-methylphenyl)urea | Features a methyl group | Varies in steric effects |

The presence of both the indole and trifluoromethyl groups in this compound results in distinct chemical and biological properties not observed in other similar compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Cancer Treatment : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.

- Inflammation Models : Animal models treated with this compound exhibited reduced inflammatory markers compared to control groups, reinforcing its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.